5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one

DPP1 inhibitor intermediate Suzuki cross-coupling brensocatib synthesis

5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9) is a heterocyclic benzoxazolone derivative bearing a chlorine atom at the 5-position and a methyl group at the 3-position. This substitution pattern distinguishes it from the widely known muscle relaxant chlorzoxazone (5-chloro-2(3H)-benzoxazolone, CAS 95-25-0), which lacks N-methylation, and from the 6-chloro regioisomer, which carries chlorine at position 6.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 5790-90-9
Cat. No. B1593968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
CAS5790-90-9
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Cl)OC1=O
InChIInChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3
InChIKeyVORWOQGVKPXSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9): A Regiospecific Benzoxazolone Building Block for Pharmaceutical Synthesis


5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9) is a heterocyclic benzoxazolone derivative bearing a chlorine atom at the 5-position and a methyl group at the 3-position . This substitution pattern distinguishes it from the widely known muscle relaxant chlorzoxazone (5-chloro-2(3H)-benzoxazolone, CAS 95-25-0), which lacks N-methylation, and from the 6-chloro regioisomer, which carries chlorine at position 6 . The compound is commercially supplied as a pharmaceutical intermediate at 97% purity and is a key building block in the synthesis of the clinical-stage DPP1 inhibitor brensocatib (AZD7986) [1].

Why 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one Cannot Be Replaced by Generic Benzoxazolone Analogs


The benzoxazolone scaffold presents multiple substitution sites, and the precise positioning of both chlorine and methyl groups on 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one creates a unique reactivity and biological profile that cannot be replicated by close analogs [1]. The 5-chloro substituent is the reactive handle for palladium-catalyzed cross-coupling reactions required in brensocatib synthesis; the 6-chloro regioisomer would produce an incorrect connectivity pattern in the final drug molecule . Furthermore, the 3-methyl group eliminates the acidic NH proton present in chlorzoxazone (pKa ~8.3), fundamentally altering the compound's ionization state under physiological conditions and its behavior as a CYP2E1 substrate . In antimicrobial applications, the 5-chloro-3-methyl substitution pattern confers enhanced activity relative to the non-halogenated 3-methylbenzoxazolone scaffold, as demonstrated in comparative studies of urea and thiourea derivatives [2]. These regiospecific requirements mean that procurement of the exact CAS 5790-90-9 compound is mandatory for target synthetic routes and biological studies.

Quantitative Evidence Guide: 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one vs. Closest Analogs


Regiochemical Specificity for Brensocatib Intermediate Synthesis: 5-Chloro vs. 6-Chloro Isomer

The 5-chloro substitution on the benzoxazolone ring is the essential reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-borono-L-phenylalanine derivatives, producing the key brensocatib intermediate (S)-2-amino-3-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)propanamide (CAS 1802153-15-6) . The 6-chloro-3-methylbenzoxazol-2(3H)-one regioisomer cannot be used interchangeably because the cross-coupling would occur at position 6, yielding a regioisomeric biaryl product with incorrect connectivity for the DPP1 pharmacophore [1]. The 3-methyl group is also structurally conserved in the final brensocatib molecule, making the N-methylation equally critical .

DPP1 inhibitor intermediate Suzuki cross-coupling brensocatib synthesis

Antimicrobial Scaffold Potency: 5-Chloro-3-Methyl vs. Non-Chlorinated 3-Methylbenzoxazolone Derivatives

Gülkok et al. (2012) compared urea and thiourea derivatives prepared from two scaffolds: 3-methyl-2(3H)-benzoxazolone (non-chlorinated, series 9a-e, 11a-e) and 5-chloro-3-methyl-2(3H)-benzoxazolone (series 10a-d, 12a-d) [1]. Among the 5-chloro-substituted derivatives, compounds 10a, 10c, 12a, and 12d exhibited a relatively good inhibitory profile against Escherichia coli, with an MIC value of 32 µg/mL [2]. The study explicitly selected the 5-chloro derivative 'to synthesize target compounds' based on literature precedent that 'introduction of halogen atoms to the pharmacophore structure can be beneficial for antimicrobial activity' [3]. The non-chlorinated scaffold derivatives displayed a different, non-identical activity profile, confirming that the 5-chloro substituent meaningfully contributes to antimicrobial potency [4].

antimicrobial activity MIC benzoxazolone SAR

Ionization State Differentiation: 5-Chloro-3-Methylbenzoxazolone vs. Chlorzoxazone (5-Chloro-2(3H)-benzoxazolone)

Chlorzoxazone (5-chloro-2(3H)-benzoxazolone, CAS 95-25-0) possesses an ionizable NH proton at the 3-position with a reported pKa of approximately 8.3 . At physiological pH (7.4), chlorzoxazone exists partially in its deprotonated anionic form, influencing its solubility, membrane permeability, and CYP2E1 substrate recognition . In contrast, 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one bears a methyl substituent at the 3-position, eliminating the acidic NH proton and rendering the compound neutral across the full physiological pH range . This methylation also blocks the 6-hydroxylation site used by CYP2E1 to metabolize chlorzoxazone, fundamentally altering the metabolic profile [1].

physicochemical property pKa ionization state

Commercial Supply Differentiation: Pharmaceutical Intermediate Grade vs. Drug Substance

5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9) is commercially classified and supplied as a pharmaceutical intermediate (医药中间体, pharmaceutical grade) by multiple vendors, with a standard purity specification of 97% and recommended storage at 0-8°C . Its downstream derivative, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone, is the direct boronic ester intermediate for brensocatib API synthesis, establishing a documented commercial supply chain link to an FDA-regulated clinical candidate . In contrast, chlorzoxazone (CAS 95-25-0) is manufactured and regulated as a finished drug substance (USP grade) for oral tablet formulation (500 mg), with a different purity specification, quality control framework, and intended use . Procuring chlorzoxazone as a substitute for CAS 5790-90-9 would introduce an unalkylated NH-containing compound with incompatible reactivity and regulatory provenance.

pharmaceutical intermediate procurement grade supply chain

Optimal Application Scenarios for 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one Based on Quantitative Differentiation Evidence


Synthesis of Brensocatib (AZD7986) and DPP1 Inhibitor Analogs

5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one is the mandatory starting material for constructing the 5-arylbenzoxazolone core of brensocatib via Suzuki-Miyaura cross-coupling . The 5-chloro substituent serves as the electrophilic partner for coupling with 4-borono-L-phenylalanine derivatives, while the 3-methyl group is conserved in the final drug substance. The compound's downstream boronic ester (3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone) is the direct penultimate intermediate in the published manufacturing route . Any medicinal chemistry program exploring DPP1/CatC inhibitor space around the oxazepane amidoacetonitrile scaffold should procure CAS 5790-90-9 as the definitive building block; the 6-chloro regioisomer and the 3-unsubstituted analog (chlorzoxazone) are chemically incompatible with this synthetic route [1].

Antimicrobial Lead Optimization Using 5-Chloro-3-Methylbenzoxazolone as a Privileged Halogenated Scaffold

Research groups engaged in antibacterial drug discovery can leverage the 5-chloro-3-methylbenzoxazolone core as a halogenated pharmacophore with demonstrated MIC-level activity against Gram-negative bacteria . Gülkok et al. (2012) established that urea and thiourea derivatives installed at position 6 of this scaffold achieve MIC values of 32 µg/mL against E. coli . Further structure-activity relationship (SAR) exploration at position 6 via Mannich reaction, sulfonylation, or amidation can build upon this validated starting point. The 5-chloro substituent simultaneously enhances antimicrobial potency and directs electrophilic substitution to position 6, enabling regioselective diversification [1]. This scaffold is preferable to the non-halogenated 3-methylbenzoxazolone for programs targeting potent antibacterial activity.

Physicochemical Property Studies Requiring a Neutral, Non-Ionizable Benzoxazolone Probe

For in vitro assays where pH-dependent ionization of the test compound introduces confounding variability—such as Caco-2 permeability, PAMPA, log D7.4 determination, or microsomal stability studies—5-chloro-3-methylbenzo[d]oxazol-2(3H)-one offers a decisive advantage over chlorzoxazone . Chlorzoxazone's pKa of ~8.3 means it is partially ionized at physiological pH, leading to pH-sensitive partitioning and potential assay artifacts . The target compound, by virtue of N-methylation, remains fully neutral from pH 2 to 12, ensuring consistent passive membrane permeability and eliminating ionization as a confounding variable [1]. This makes it a superior control or reference compound for profiling benzoxazolone-based chemical series where ionization state must be held constant.

Regioselective Functionalization at the 6-Position for Parallel Library Synthesis

The 5-chloro substituent exerts a strong directing effect on electrophilic aromatic substitution, channeling incoming electrophiles exclusively to the 6-position of the benzoxazolone ring . This enables reliable, high-yielding nitration, halogenation, chlorosulfonylation, or Mannich reactions at position 6 without formation of 4-substituted or 7-substituted regioisomeric byproducts . Parallel library synthesis programs that require a single, well-defined point of diversification on the benzoxazolone core benefit from this predictable regiochemistry. The 6-chloro-3-methyl isomer, in contrast, would direct electrophiles to the 4-position, producing a different substitution pattern and library topology [1]. For combinatorial chemistry workflows, CAS 5790-90-9 provides a regiochemically controlled scaffold that simplifies purification and analytical characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.